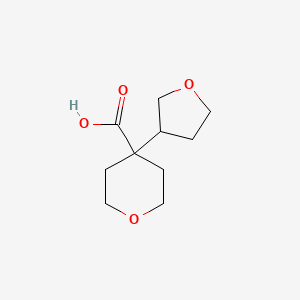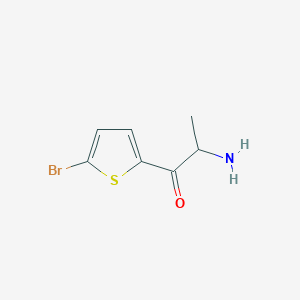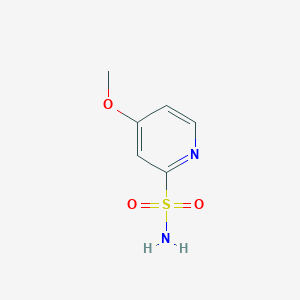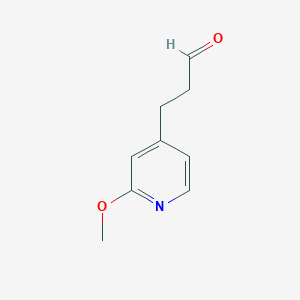
4-(Tetrahydrofuran-3-yl)tetrahydro-2h-pyran-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound that features a unique structure combining elements of tetrahydrofuran and tetrahydropyran. This compound is characterized by its six-membered ring containing both oxygen and carbon atoms, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the hydrogenation of 2H-furan in the presence of a catalyst. This process is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar hydrogenation techniques but on a larger scale. The use of high-pressure reactors and efficient catalysts ensures the scalability and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized forms.
Reduction: Reduction reactions are carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-(Tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis and is used in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used as a catalyst and solvent in various industrial chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(Tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
- Tetrahydropyran-4-carboxylic acid
- Tetrahydro-2H-pyran-3-carboxylic acid
- Tetrahydropyran-2-carboxylic acid
Comparison: 4-(Tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to its combined tetrahydrofuran and tetrahydropyran structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications and versatility in chemical synthesis .
Eigenschaften
Molekularformel |
C10H16O4 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
4-(oxolan-3-yl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)10(2-5-13-6-3-10)8-1-4-14-7-8/h8H,1-7H2,(H,11,12) |
InChI-Schlüssel |
OJYXVEVIUQKPGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1C2(CCOCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)



![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)

![4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)

![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)





